2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24F3N3O2S and its molecular weight is 475.53. The purity is usually 95%.
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Scientific Research Applications
- This compound exhibits potential anticancer properties due to its structural features. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- The trifluoromethyl group and imidazole moiety suggest anti-inflammatory potential. Researchers have explored its effects on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. Understanding its interactions with specific targets could lead to novel anti-inflammatory drugs .
- Compounds with imidazole scaffolds often exhibit antimicrobial activity. Investigations into this compound’s antibacterial and antifungal properties are ongoing. It may serve as a lead for developing new antibiotics or antifungal agents .
- The piperidine ring and imidazole core hint at potential neuroprotective properties. Studies have examined its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Further research could reveal its therapeutic relevance in neurodegenerative diseases .
- Considering its structural elements, this compound might influence metabolic pathways. Researchers have explored its effects on glucose metabolism, lipid regulation, and insulin sensitivity. Investigating its potential as an antidiabetic or anti-obesity agent is warranted .
- Compounds containing sulfur and imidazole motifs often interact with cardiovascular targets. Investigations have looked into its effects on blood pressure, vascular function, and lipid profiles. It could be relevant in managing cardiovascular diseases .
- Researchers have studied its interactions with enzymes, such as kinases or proteases. Understanding its binding affinity and selectivity can guide drug design and chemical biology applications .
- Beyond biological applications, this compound’s unique structure may inspire novel materials or serve as a building block in organic synthesis. Researchers can explore its reactivity and potential applications in material science .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Applications
Neuroprotective Effects
Metabolic Disorders
Cardiovascular Applications
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Synthesis
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c1-32-20-10-8-17(9-11-20)21-15-28-23(33-16-22(31)29-12-3-2-4-13-29)30(21)19-7-5-6-18(14-19)24(25,26)27/h5-11,14-15H,2-4,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMWTTBOMAPXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.